6-methoxy-2-methylisoquinolin-1(2H)-one
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Overview
Description
6-Methoxy-2-methylisoquinolin-1(2H)-one is a chemical compound with the molecular formula C14H11NO3 It is known for its unique structure, which includes a methoxy group and a methyl group attached to an isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2-methylisoquinolin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-methyl-1,2,3,4-tetrahydroisoquinoline as a starting material, which undergoes oxidation and subsequent cyclization to form the desired compound. The reaction conditions often involve the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-methylisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydroisoquinoline compounds .
Scientific Research Applications
6-Methoxy-2-methylisoquinolin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-methoxy-2-methylisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-1-methylisoquinolin-1(2H)-one
- 2-Methoxy-6-methylisoquinolin-1(2H)-one
- 6-Methoxy-2-ethylisoquinolin-1(2H)-one
Uniqueness
6-Methoxy-2-methylisoquinolin-1(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
IUPAC Name |
6-methoxy-2-methylisoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12-6-5-8-7-9(14-2)3-4-10(8)11(12)13/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCJLOUQWXSFQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=CC(=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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